1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a thiophen-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The piperazine core is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Wirkmechanismus
The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzenesulfonyl group can act as an electrophilic center, while the thiophen-2-ylmethyl group can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Nitrobenzenesulfonyl)piperazine: Lacks the thiophen-2-ylmethyl group.
4-[(Thiophen-2-yl)methyl]piperazine: Lacks the nitrobenzenesulfonyl group.
1-(2-Methylbenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine: Has a methyl group instead of a nitro group on the benzenesulfonyl moiety.
Uniqueness
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine is unique due to the presence of both the nitrobenzenesulfonyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H17N3O4S2 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)14-5-1-2-6-15(14)24(21,22)17-9-7-16(8-10-17)12-13-4-3-11-23-13/h1-6,11H,7-10,12H2 |
InChI-Schlüssel |
PTWZAUQWWDXPEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.